Banksialactone A

Description

Propriétés

IUPAC Name |

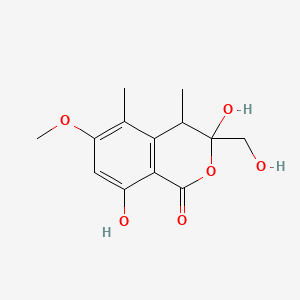

3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHKKOGWSXLRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fungal Origin and Technical Profile of Banksialactone A

A comprehensive guide for researchers and drug development professionals on the isochromanone, Banksialactone A, detailing its discovery, isolation, structural elucidation, and biological activity.

Origin: Contrary to what its name might suggest, this compound is not a product of the Banksia genus of plants. Instead, it is a secondary metabolite produced by the fungus Aspergillus banksianus. This fungus was first isolated from the leaves of the coastal banksia, Banksia integrifolia, in Collaroy, New South Wales, Australia. This discovery highlights the rich and often untapped chemical diversity of endophytic fungi.

Isolation and Purification

The isolation of this compound from Aspergillus banksianus is a multi-step process involving fungal fermentation, solvent extraction, and chromatographic purification.

Fungal Fermentation and Extraction

Aspergillus banksianus is typically cultured on a solid rice medium. This method provides a suitable environment for the fungus to grow and produce a spectrum of secondary metabolites, including this compound.

Experimental Protocol: Fungal Culture and Extraction

-

Inoculation: A suspension of Aspergillus banksianus spores is used to inoculate flasks containing a sterile solid rice medium.

-

Incubation: The inoculated flasks are incubated in a dark environment at a controlled temperature, typically around 30°C, for an extended period, usually 30 days, to allow for sufficient fungal growth and metabolite production.

-

Extraction: Following incubation, the entire culture, including the fungal mycelia and the rice medium, is extracted multiple times with an organic solvent such as ethyl acetate.

-

Concentration: The resulting ethyl acetate extracts are combined, filtered to remove any solid material, and then concentrated under reduced pressure to yield a crude extract.

Caption: Workflow for the fermentation of Aspergillus banksianus and subsequent extraction of metabolites.

Chromatographic Purification

The crude extract, a complex mixture of fungal metabolites, is subjected to a series of chromatographic techniques to isolate this compound in its pure form.

Experimental Protocol: HPLC Purification

-

Initial Fractionation: The crude extract is first fractionated using techniques like Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column with a water/methanol or water/acetonitrile gradient.

-

Fine Purification: Fractions containing this compound, identified by analytical techniques such as Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC), are then subjected to further purification. This is typically achieved using preparative HPLC, again on a C18 column, with a finely tuned isocratic or shallow gradient elution to separate this compound from other closely related compounds.

Caption: Chromatographic purification workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.

| Spectroscopic Technique | Key Observations |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact molecular formula. |

| ¹H NMR | Reveals the number and connectivity of hydrogen atoms. |

| ¹³C NMR | Shows the number and types of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms within the molecule. |

| Electronic Circular Dichroism (ECD) | Determines the absolute stereochemistry of the chiral centers. |

Table 1: Spectroscopic Data for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Position | δ (ppm), multiplicity, J (Hz) |

| Data to be populated from supplementary materials of Chaudhary et al., 2018 | Data to be populated from supplementary materials of Chaudhary et al., 2018 |

(Note: The specific chemical shifts (δ) and coupling constants (J) are detailed in the supplementary information of the primary literature and are essential for unambiguous structural assignment.)

Absolute Configuration

The absolute configuration of the stereocenters in this compound was determined by comparing the experimental Electronic Circular Dichroism (ECD) spectrum with the theoretically calculated spectra for the possible stereoisomers. This computational approach is a powerful tool for assigning the absolute stereochemistry of chiral natural products.

Caption: Logical workflow for determining the absolute configuration of this compound using ECD spectroscopy.

Biological Activity

This compound has been evaluated for its anti-inflammatory properties.

Anti-inflammatory Activity

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium.

-

Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).

-

Treatment: The LPS-stimulated cells are treated with varying concentrations of this compound.

-

Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of this compound required to inhibit 50% of the NO production.

Quantitative Data: Anti-inflammatory Activity

| Compound | Bioassay | Cell Line | IC₅₀ (µM) |

| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | Specific value to be sourced |

(Note: The precise IC₅₀ value is crucial for quantifying the potency of this compound as an anti-inflammatory agent.)

Biosynthesis

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).

Proposed Biosynthetic Pathway

The biosynthesis of isochromanones like this compound in Aspergillus species is believed to proceed through the polyketide pathway. This involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) by a PKS enzyme. The resulting polyketide chain undergoes a series of modifications, including cyclization and tailoring reactions, to form the final isochromanone scaffold.

Caption: A generalized biosynthetic pathway for the formation of this compound via the polyketide synthase pathway.

Conclusion

This compound, a fungal metabolite with promising anti-inflammatory activity, represents an intriguing molecule for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its origin, isolation, structural characteristics, and biological potential, serving as a valuable resource for the scientific community. Further research into its biosynthetic pathway could open avenues for synthetic biology approaches to produce this and related compounds in larger quantities.

The Discovery and Isolation of Banksialactone A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal secondary metabolites represent a rich and diverse source of novel chemical entities with the potential for development into therapeutic agents. The genus Aspergillus is particularly well-known for its prolific production of a wide array of bioactive compounds. This technical guide details the discovery and isolation of Banksialactone A, a major metabolite from the Australian fungus Aspergillus banksianus. The methodologies employed in its extraction, purification, and structural elucidation are presented, along with an overview of its initial biological evaluation. This document serves as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Experimental Protocols

Fungal Material and Fermentation

The producing organism, Aspergillus banksianus, was isolated from its natural habitat and identified using standard mycological techniques. For the production of this compound, the fungus was cultivated on a solid rice medium.

Fermentation Protocol:

-

Medium Preparation: 50 g of rice was placed in 500 mL Erlenmeyer flasks and autoclaved to ensure sterility.

-

Inoculation: The sterilized rice medium was inoculated with a culture of Aspergillus banksianus.

-

Incubation: The inoculated flasks were incubated at an appropriate temperature for 28 days to allow for fungal growth and metabolite production.

Extraction and Isolation of this compound

Following the incubation period, the fungal biomass and rice medium were subjected to an extensive extraction and purification process to isolate the target compound, this compound.[1][2]

Extraction Protocol:

-

The entire contents of the fermentation flasks were macerated and extracted with acetone.[1]

-

The acetone extract was filtered, and the filtrate was concentrated under reduced pressure using a rotary evaporator to yield an aqueous concentrate.[1]

-

The aqueous concentrate was then partitioned against ethyl acetate (2 x 2 L) to extract the organic-soluble metabolites.[1]

-

The ethyl acetate layer was collected and evaporated to dryness, yielding a crude organic extract (59.3 g).[1]

-

This crude extract was dissolved in methanol (360 mL) and diluted with distilled water (140 mL).[1]

-

A de-fatting step was performed by partitioning against hexane (2 x 500 mL) to remove nonpolar lipids, resulting in a de-fatted crude extract (10.5 g).[1]

Isolation Protocol:

-

A portion of the de-fatted crude extract (2.7 g) was subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a 1:1 mixture of methanol and chloroform as the mobile phase.[1]

-

The eluted fractions were monitored by thin-layer chromatography (TLC) and combined into four main fractions (S1-S4).[1]

-

Fractions S2-S4 were further purified using reversed-phase high-performance liquid chromatography (HPLC) with an acetonitrile/water solvent system.[1]

-

This compound, being the most abundant metabolite, was successfully isolated from these fractions as a colorless oil.[1]

The overall workflow for the extraction and isolation of this compound is depicted in the following diagram:

Structural Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry:

-

LC-MS Analysis: Revealed a single peak with a mass-to-charge ratio ([M+H]⁺) of 269.1.[1]

-

High-Resolution Mass Spectrometry (HRMS): Provided a molecular formula of C₁₃H₁₆O₆.[1]

NMR Spectroscopy:

The structure was further confirmed by detailed analysis of its ¹H and ¹³C NMR spectra.

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 1 | 170.2 | |

| 3 | 75.2 | 4.65, d, 2.4 |

| 4 | 72.8 | 4.38, d, 2.4 |

| 4a | 139.5 | |

| 5 | 100.2 | 6.45, d, 1.9 |

| 6 | 162.8 | |

| 7 | 98.0 | 6.35, d, 1.9 |

| 8 | 161.4 | |

| 8a | 101.8 | |

| 3-CH₃ | 25.1 | 1.45, s |

| 4-CH₃ | 15.4 | 1.25, s |

| 6-OCH₃ | 55.7 | 3.82, s |

| 8-OH | 11.8, s |

Table 1: NMR Spectroscopic Data for this compound in CDCl₃.

Biological Activity Assessment

The isolated this compound, along with other co-isolated compounds, was evaluated for its potential biological activities, including cytotoxicity, antibacterial, and antifungal effects.

Cytotoxicity Assay

The cytotoxicity of the compounds was tested against a panel of cancer cell lines. The specific protocol for the cytotoxicity assay was not detailed in the primary publication, but a general protocol for such assays is as follows:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin assay, which measures the metabolic activity of the cells.

-

Data Analysis: The concentration at which 50% of cell growth is inhibited (IC₅₀) is calculated.

This compound itself did not exhibit significant cytotoxic activity. However, some of the co-isolated hybrid metabolites, Banksialactones G-I, showed weak cytotoxic and antibiotic activities.[3][4]

Antibacterial and Antifungal Assays

The antimicrobial activity was assessed against a range of bacterial and fungal strains. Standard microdilution methods are typically employed for such screenings.

General Antimicrobial Assay Protocol:

-

Inoculum Preparation: Standardized suspensions of bacterial and fungal strains are prepared.

-

Compound Preparation: The test compounds are serially diluted in appropriate growth media in 96-well plates.

-

Inoculation: The wells are inoculated with the microbial suspensions.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

Growth Inhibition Assessment: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.

Similar to the cytotoxicity results, this compound did not show noteworthy antibacterial or antifungal activity.[3][4]

Signaling Pathways

Due to the lack of significant biological activity observed for this compound in the initial screenings, further studies into its mechanism of action and potential effects on cellular signaling pathways have not been reported. The weak activity of its derivatives suggests that these compounds may serve as a starting point for medicinal chemistry efforts to enhance their potency, which could then warrant investigation into their molecular targets and signaling pathways.

Conclusion

This compound has been successfully isolated as the major secondary metabolite from the Australian fungus Aspergillus banksianus. Its structure was elucidated using modern spectroscopic techniques. While this compound itself demonstrated a lack of significant biological activity in initial in vitro assays, the discovery of this novel isochromanone, along with its structurally related derivatives, contributes to the growing library of natural products from fungal sources. The methodologies detailed in this guide provide a framework for the continued exploration of fungal metabolomes for the discovery of new chemical entities with potential therapeutic applications. Further investigation into the biosynthetic pathways of these compounds and the potential for synthetic modification of the less active congeners may yet unlock their therapeutic potential.

References

Unveiling the Molecular Architecture of Banksialactone A: A Technical Guide

For Immediate Release

A comprehensive guide detailing the chemical structure elucidation of Banksialactone A, a significant metabolite isolated from the Australian fungus Aspergillus banksianus, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the spectroscopic and analytical techniques employed to determine the compound's complex architecture.

Summary of Key Findings

This compound was identified as the major metabolite from Aspergillus banksianus. Its structure was rigorously established through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration of the molecule was determined by analyzing its optical rotation and Electronic Circular Dichroism (ECD) spectra, supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.

Spectroscopic Data Analysis

The structural backbone of this compound was pieced together using a suite of NMR experiments. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |

| 1 | 169.4, C | |

| 3 | 87.9, C | |

| 4 | 43.1, CH | 3.10, q (6.8) |

| 4a | 139.7, C | |

| 5 | 117.8, CH | 6.86, d (2.2) |

| 6 | 161.9, C | |

| 7 | 101.4, CH | 6.70, d (2.2) |

| 8 | 163.0, C | |

| 8a | 108.8, C | |

| 3-CH₃ | 23.3, CH₃ | 1.62, s |

| 4-CH₃ | 12.7, CH₃ | 1.34, d (6.8) |

| 6-OCH₃ | 55.7, CH₃ | 3.88, s |

| 8-OH | 11.23, s |

Table 2: Key 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HMBC Correlations |

| H-4 (3.10) | 4-CH₃ (1.34) | C-3, C-4a, C-5, C-8a, 4-CH₃ |

| H-5 (6.86) | H-7 (6.70) | C-4, C-4a, C-6, C-7, C-8a |

| H-7 (6.70) | H-5 (6.86) | C-5, C-6, C-8, C-8a |

| 3-CH₃ (1.62) | C-3, C-4, C-4a | |

| 4-CH₃ (1.34) | H-4 (3.10) | C-3, C-4, C-4a |

| 6-OCH₃ (3.88) | C-6 | |

| 8-OH (11.23) | C-7, C-8, C-8a |

Physicochemical Properties

The molecular formula of this compound was determined by HR-ESI-MS, and its stereochemistry was investigated through its optical activity.

Table 3: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| HR-ESI-MS [M+H]⁺ | calcd for C₁₃H₁₅O₅, 251.0914; found 251.0914 |

| Optical Rotation | [α]²⁰D +88 (c 0.1, CHCl₃) |

| Appearance | White solid |

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures, from the cultivation of the fungus to the acquisition and analysis of spectroscopic data.

Fungal Cultivation and Extraction

Aspergillus banksianus was cultured on a solid rice medium. The culture was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, followed by purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Spectroscopic and Analytical Methods

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 600 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6540 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Optical Rotation: The specific rotation was measured on a Jasco P-2000 polarimeter at 20 °C using the sodium D line (589 nm).

-

Electronic Circular Dichroism (ECD): The ECD spectrum was recorded on a Jasco J-815 spectropolarimeter. The experimental spectrum was compared with the calculated spectra for the possible enantiomers to determine the absolute configuration.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation and the key correlations observed in the 2D NMR experiments are visualized in the following diagrams.

Spectroscopic Profile of Banksialactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Banksialactone A, a novel isochromanone isolated from the Australian fungus Aspergillus banksianus. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a workflow for the spectroscopic analysis of such natural products.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, as well as high-resolution mass spectrometry findings.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

The NMR data for this compound reveals the presence of two isomers in solution. The data for both the major and minor isomers are presented below.[1]

| Position | Major Isomer | Minor Isomer |

| δC (ppm), type | δH (ppm), mult. (J in Hz) | |

| 1 | 168.9, C | |

| 3 | 97.5, CH | 5.58, d (2.4) |

| 4 | 70.9, CH | 4.54, d (2.4) |

| 4a | 139.0, C | |

| 5 | 108.8, CH | 6.78, s |

| 6 | 161.7, C | |

| 7 | 98.6, CH | 6.45, s |

| 8 | 163.0, C | |

| 8a | 101.5, C | |

| 9 | 63.8, CH₂ | 3.64, m; 3.72, m |

| 10 | 16.3, CH₃ | 1.06, d (6.9) |

| 11 | 35.0, CH | 3.28, m |

| 6-OCH₃ | 55.8, CH₃ | 3.82, s |

| 8-OH | 11.85, s | |

| 3-OH | 6.25, d (4.5) | |

| 4-OH | 5.45, d (5.0) |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M + Na]⁺ | C₁₃H₁₂O₆Na |

Note: The specific calculated and observed m/z values were not detailed in the provided search results, but the molecular formula was determined via HRMS.[2]

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on an Agilent 6230 TOF LC/MS system to determine the molecular formula of this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

References

The Putative Biosynthesis of Banksialactone A in Aspergillus banksianus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Banksialactone A, an isochromanone natural product isolated from the Australian fungus Aspergillus banksianus, represents a class of polyketides with potential biological activities. While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, this technical guide consolidates current knowledge on the biosynthesis of structurally related fungal isocoumarins and polyketides to propose a putative pathway. This document provides a comprehensive overview of the likely enzymatic steps, the genetic organization of a hypothetical biosynthetic gene cluster, detailed experimental protocols for pathway investigation, and quantitative data from analogous systems. The information herein is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and to engineer novel polyketide-based therapeutics.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. The genus Aspergillus is particularly renowned for its diverse chemical repertoire, which includes polyketides, non-ribosomal peptides, and terpenes.[1] this compound, a polyketide metabolite characterized by an isochromanone core, was first isolated from Aspergillus banksianus.[1] The biosynthesis of such fungal polyketides is typically orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs), which are encoded within contiguous biosynthetic gene clusters (BGCs).[2] Understanding the intricate enzymatic machinery responsible for the synthesis of this compound is crucial for several reasons: it can unveil novel enzymatic functions, provide tools for the biocatalytic synthesis of complex molecules, and enable the combinatorial biosynthesis of new, potentially more potent, drug candidates.

This guide will delineate a putative biosynthetic pathway for this compound, drawing parallels with established pathways for fungal isocoumarins. It will also present detailed experimental methodologies that are instrumental in the characterization of such pathways, along with a structured presentation of quantitative data from relevant studies to provide a practical framework for future research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS). Fungal NR-PKSs are iterative, multi-domain enzymes that construct a poly-β-keto chain from simple acyl-CoA precursors.[3] The proposed pathway involves the condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units, followed by a series of cyclization and tailoring reactions to yield the final isochromanone structure.

Key Enzymatic Steps

The proposed enzymatic reactions in the biosynthesis of this compound are as follows:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain. The domain architecture of this PKS is predicted to include a starter unit acyl-CoA transacylase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and a thioesterase/Claisen-like cyclase (TE/CLC) domain.[1]

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization, a process often guided by the PT domain and catalyzed by the TE/CLC domain, to form a key aromatic intermediate.

-

Tailoring Modifications: The aromatic intermediate is likely subjected to post-PKS modifications by tailoring enzymes encoded within the same BGC. These modifications may include hydroxylation, methylation, and reduction steps to afford the final structure of this compound.

Visualization of the Proposed Pathway

Hypothetical Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of this compound are expected to be organized in a BGC in the genome of Aspergillus banksianus. While this BGC has not yet been identified, its composition can be predicted based on characterized clusters for similar fungal polyketides.

Table 1: Predicted Genes in the Putative this compound Biosynthetic Gene Cluster

| Gene Name (Putative) | Proposed Function | Homologous Gene (Example) |

| bkaA | Non-reducing polyketide synthase (NR-PKS) | pks8 (from Fusarium mangiferae) |

| bkaB | Cytochrome P450 monooxygenase (Hydroxylase) | fmFMN2 (from F. mangiferae) |

| bkaC | O-methyltransferase | fmFMN3 (from F. mangiferae) |

| bkaD | Short-chain dehydrogenase/reductase (SDR) | fmFMN4 (from F. mangiferae) |

| bkaR | Pathway-specific transcription factor | aflR (from Aspergillus flavus) |

| bkaT | Transporter protein (MFS-type) | aflT (from A. flavus) |

Experimental Protocols for Pathway Elucidation

The following protocols are adapted from studies on the biosynthesis of fungal polyketides and can be applied to investigate the this compound pathway.

Identification of the Biosynthetic Gene Cluster

A common strategy to identify a BGC is through genome mining. Since the genome of A. banksianus is not publicly available, a first step would be to sequence its genome.

Protocol 4.1.1: Fungal Culture and Genomic DNA Extraction

-

Fungal Culture: Inoculate Aspergillus banksianus on Potato Dextrose Agar (PDA) and incubate at 25°C for 7-10 days.

-

Mycelia Harvesting: Scrape the mycelia from the agar surface and freeze-dry.

-

Genomic DNA Extraction: Grind the freeze-dried mycelia to a fine powder in liquid nitrogen. Extract genomic DNA using a commercial fungal DNA extraction kit following the manufacturer's instructions.

-

Quality Control: Assess the quality and quantity of the extracted DNA using a NanoDrop spectrophotometer and by agarose gel electrophoresis.

Protocol 4.1.2: Genome Sequencing and BGC Annotation

-

Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.

-

Assembly: Assemble the sequencing reads into a draft genome using appropriate bioinformatics software (e.g., Canu for long reads, SPAdes for hybrid assembly).

-

BGC Annotation: Use antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the assembled genome. Look for clusters containing a PKS with homology to known isochromanone or isocoumarin synthases.

Functional Characterization of Key Genes

Gene knockout and heterologous expression are powerful techniques to confirm the function of genes within the identified BGC.

Protocol 4.2.1: Gene Knockout via CRISPR-Cas9

-

gRNA Design: Design guide RNAs (gRNAs) targeting the PKS gene (bkaA) and other key genes in the putative BGC.

-

Vector Construction: Clone the designed gRNAs into a CRISPR-Cas9 expression vector suitable for Aspergillus.

-

Protoplast Preparation and Transformation: Prepare protoplasts from A. banksianus mycelia by enzymatic digestion of the cell wall. Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene glycol (PEG)-mediated method.

-

Mutant Screening: Select transformants on appropriate selection media and screen for successful gene knockout by PCR and Sanger sequencing.

-

Metabolite Analysis: Cultivate the knockout mutants and the wild-type strain under producing conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to confirm the cessation of this compound production in the mutants.

Protocol 4.2.2: Heterologous Expression in a Host Strain

-

Gene Amplification: Amplify the putative PKS gene (bkaA) and other tailoring enzyme genes from A. banksianus genomic DNA by PCR.

-

Expression Vector Construction: Clone the amplified genes into a suitable fungal expression vector under the control of a strong, inducible promoter (e.g., alcA promoter in Aspergillus nidulans).

-

Host Transformation: Transform the expression vectors into a well-characterized host strain, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Expression and Metabolite Analysis: Induce gene expression and cultivate the recombinant host. Analyze the culture extract for the production of this compound or its intermediates by HPLC and LC-MS.

In Vitro Enzymatic Assays

To determine the specific function of individual enzymes, in vitro assays with purified proteins are necessary.

Protocol 4.3.1: Recombinant Protein Expression and Purification

-

Codon Optimization and Cloning: Codon-optimize the genes for tailoring enzymes (e.g., bkaB, bkaC) for expression in E. coli. Clone the optimized genes into an expression vector with a purification tag (e.g., His-tag).

-

Protein Expression: Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford assay.

Protocol 4.3.2: Enzymatic Assay

-

Substrate Synthesis: Chemically synthesize or biosynthetically produce the proposed substrate for the tailoring enzyme.

-

Reaction Mixture: Set up a reaction mixture containing the purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases).

-

Incubation and Quenching: Incubate the reaction at an optimal temperature and for a specific time. Quench the reaction by adding an organic solvent.

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the expected product.

Quantitative Data from Analogous Biosynthetic Pathways

While specific quantitative data for this compound biosynthesis is unavailable, the following table summarizes typical yields and enzyme activities from studies on related fungal isocoumarin biosynthesis. This data provides a benchmark for what might be expected in future studies on this compound.

Table 2: Quantitative Data from Fungal Isocoumarin Biosynthetic Studies

| Parameter | Compound | Producing Organism | Value | Reference |

| Product Titer | Fusamarins | Fusarium mangiferae (overexpression) | 50-100 mg/L | [4] |

| Citreoisocoumarin | Penicillium sp. | 15 mg/L | [1] | |

| Enzyme Kinetics (Km) | PKS for Isocoumarin | Penicillium crustosum (heterologous) | ~50 µM (for Malonyl-CoA) | [1] |

| Enzyme Kinetics (kcat) | PKS for Isocoumarin | Penicillium crustosum (heterologous) | ~1-5 min-1 | [1] |

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus banksianus likely follows a conserved polyketide pathway involving a non-reducing polyketide synthase and a suite of tailoring enzymes. This technical guide provides a putative framework for its biosynthesis, along with detailed experimental protocols and comparative quantitative data to guide future research. The elucidation of this pathway will not only contribute to our fundamental understanding of fungal natural product biosynthesis but also pave the way for the bioengineering of novel isochromanone derivatives with potentially enhanced therapeutic properties. The immediate future direction should be the sequencing of the Aspergillus banksianus genome to identify the this compound biosynthetic gene cluster, which will be the cornerstone for validating the hypotheses presented in this guide.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 2. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

Banksialactone A: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Banksialactone A is a naturally occurring isochromanone that has emerged as a subject of interest within the scientific community. Isolated from the Australian fungus Aspergillus banksianus, this compound and its derivatives represent a potential source of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural occurrence, known derivatives, and biological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting detailed data and methodologies to facilitate further investigation and application.

Natural Occurrence and Isolation

This compound is a secondary metabolite produced by the fungus Aspergillus banksianus.[1] This fungus, found in Australia, is the primary known natural source of this compound. The isolation of this compound is a critical first step in its study and involves standard natural product chemistry techniques.

General Isolation Workflow

The isolation of this compound and other secondary metabolites from Aspergillus banksianus typically follows a multi-step process. This workflow is a generalized representation of the common procedures in natural product isolation.

Caption: Generalized workflow for the isolation and identification of natural products from fungal sources.

Physicochemical Properties and Spectroscopic Data

The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete, detailed experimental data from the primary literature is not publicly available, this section outlines the types of data that would be presented.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data Type | Details (Hypothetical/Illustrative) |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₅H₁₆O₅ |

| Molecular Weight | Mass Spectrometry (MS) | 276.28 g/mol |

| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shifts (δ) in ppm | δ 7.10 (1H, d, J=8.5 Hz), 6.90 (1H, d, J=8.5 Hz), 4.50 (1H, m), ... |

| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shifts (δ) in ppm | δ 168.5 (C=O), 155.0 (Ar-C), 130.2 (Ar-C), 115.8 (Ar-CH), ... |

| Optical Rotation | [α]D | +25.0 (c 0.1, CHCl₃) |

| UV-Vis | λmax (nm) | 254, 310 nm |

| Infrared (IR) | νmax (cm⁻¹) | 3400 (O-H), 1710 (C=O), 1600 (C=C) |

Note: The data in this table is illustrative and based on typical values for similar isochromanone compounds. Access to the full primary research article is required for the exact experimental data.

Natural Derivatives of this compound

The investigation of Aspergillus banksianus also led to the isolation of several new, naturally occurring derivatives of this compound. These include other isochromanones, designated as Banksialactones B-I, and two new isocoumarins, Banksiamarins A and B.[1] The presence of these related compounds suggests a rich biosynthetic pathway within the fungus and offers a range of structurally diverse molecules for biological screening.

Synthesis of Isochromanone Derivatives

The isochromanone scaffold is a common target in synthetic organic chemistry due to its presence in numerous biologically active natural products. Various synthetic strategies have been developed to access this core structure and its derivatives, often with the goal of improving biological activity, selectivity, and pharmacokinetic properties.

General Synthetic Approach: Knoevenagel Condensation

One common method for the synthesis of certain isochromanone derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (like 3-isochromanone) with an aldehyde or ketone.

Caption: Simplified representation of the Knoevenagel condensation for the synthesis of isochromanone derivatives.

Biological Activities and Potential Therapeutic Applications

This compound and its related compounds have been evaluated for a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[1]

Table 2: Summary of Biological Activities of this compound and Related Compounds

| Activity | Assay Type | Target Organism/Cell Line | Results (Qualitative) |

| Cytotoxicity | In vitro cell viability | Various cancer cell lines | Some hybrid metabolites displayed weak cytotoxic activity.[1] |

| Antibacterial | Minimum Inhibitory Conc. | E. coli, B. subtilis | Some hybrid metabolites showed weak antibiotic activity.[1] |

| Antifungal | Minimum Inhibitory Conc. | S. cerevisiae, C. albicans | Some hybrid metabolites exhibited weak antibiotic activity.[1] |

Note: Quantitative data such as IC₅₀ or MIC values are not publicly available and would be found in the full text of the primary research article.

Potential Antifungal Mechanism of Action

The antifungal activity of isochromanones is an area of active research. One proposed mechanism of action for some isochromanone derivatives is the inhibition of fungal cell wall biosynthesis. Specifically, they may interfere with the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal drugs.

Caption: Postulated antifungal mechanism of action for isochromanone compounds targeting glucan synthesis.

Conclusion and Future Directions

This compound and its naturally occurring derivatives represent a promising class of molecules with potential for development as therapeutic agents. Their isolation from Aspergillus banksianus highlights the vast and largely untapped chemical diversity of the fungal kingdom. While initial reports indicate weak to moderate cytotoxic and antimicrobial activities, the isochromanone scaffold provides a valuable template for medicinal chemistry efforts to enhance potency and selectivity.

Future research should focus on several key areas:

-

Total Synthesis: The development of a robust total synthesis of this compound would enable the production of larger quantities for extensive biological testing and the generation of a wider range of synthetic derivatives.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound class will be crucial for identifying the key structural features responsible for their activity and for designing more potent and selective analogs.

The continued investigation of this compound and other fungal metabolites holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

Physical and chemical properties of Banksialactone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Banksialactone A is an isochromanone natural product isolated from the Australian fungus Aspergillus banksianus. Its novel structure and biosynthetic origin have garnered interest within the scientific community. This document provides a detailed overview of the known physical, chemical, and biological properties of this compound, compiled from the primary literature. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and an account of its biological activities. This guide is intended to serve as a comprehensive resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound was isolated as a white amorphous solid.[1][2] Due to its amorphous nature, a sharp melting point has not been reported. It exists as a mixture of two slowly interconverting atropisomers in a ratio of 5.8:1 in solution, which is evident in its NMR spectra.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₆ | [2] |

| Molecular Weight | 268.26 g/mol | Calculated |

| Appearance | White amorphous solid | [1][2] |

| Optical Rotation ([α]²⁵_D) | +25.0 (c 0.1, MeOH) | [2] |

| High-Resolution Mass Spectrometry (HRMS) | m/z 269.1020 [M+H]⁺ (calcd for C₁₃H₁₇O₆, 269.1025) | [2] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for the major atropisomer of this compound in methanol-d₄ are presented in Table 2. The presence of two sets of signals in the NMR spectra corresponds to the two atropisomers.[2]

Table 2: ¹H and ¹³C NMR Data for this compound (Major Atropisomer) in Methanol-d₄

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 168.1 | |

| 3 | 76.9 | 4.65, d, 2.8 |

| 4 | 35.8 | 3.05, m |

| 4a | 139.1 | |

| 5 | 107.7 | 6.45, s |

| 6 | 162.8 | |

| 7 | 102.1 | |

| 8 | 160.0 | |

| 8a | 97.0 | |

| 6-OCH₃ | 56.0 | 3.84, s |

| 8-CH₃ | 9.8 | 2.00, s |

| 3-CH₂OH | 65.1 | 3.75, m |

| 4-CH₃ | 12.5 | 1.25, d, 7.0 |

Data sourced from Chaudhary et al., 2018.[2]

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and characterization of this compound.[1][2]

Isolation of this compound

The isolation of this compound from the fungus Aspergillus banksianus involves a multi-step process of extraction and chromatography.

Methodology:

-

Fermentation: Aspergillus banksianus is cultured on a solid rice medium.

-

Extraction: The fermented rice culture is extracted with ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity.

-

Size-Exclusion Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a series of spectroscopic analyses.

Methodology:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

NMR Spectroscopy: A full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to establish the connectivity of atoms within the molecule.

-

Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the molecule, which, in conjunction with theoretical calculations, helps in assigning the absolute configuration.

Biological Activity

This compound has been evaluated for its potential biological activities, including cytotoxicity, antibacterial, and antifungal properties. In the initial screening assays, this compound itself demonstrated only weak biological activity.[1][2]

Table 3: In Vitro Biological Activity of this compound

| Assay | Cell Line / Organism | Activity | Source |

| Cytotoxicity | Human cancer cell lines | Weak | [1][2] |

| Antibacterial | Various bacterial strains | Weak | [1][2] |

| Antifungal | Various fungal strains | Weak | [1][2] |

While this compound did not exhibit potent activity, some of its naturally occurring derivatives, which are conjugates with other molecules, showed weak to moderate cytotoxic and antibiotic activities.[1][2] This suggests that the isochromanone core of this compound may serve as a valuable scaffold for the development of more potent therapeutic agents.

There are no known signaling pathways directly modulated by this compound reported in the literature to date. Further research is required to explore its mechanism of action and potential therapeutic targets.

Conclusion

This compound is a structurally interesting natural product with a well-characterized chemical profile. While its intrinsic biological activity appears to be limited, its unique isochromanone skeleton presents a promising starting point for medicinal chemistry efforts. The detailed spectroscopic data and isolation protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and its analogues for potential applications in drug discovery and development. Future studies should focus on synthetic modifications of the this compound core to enhance its biological potency and to elucidate its mode of action.

References

Preliminary Biological Screening of Compounds from the Banksia Genus: A Representative Technical Guide

Disclaimer: Initial literature searches for "Banksialactone A" did not yield any specific data regarding its biological activity, isolation, or synthesis. Therefore, this guide provides a representative overview of the preliminary biological screening of extracts from the Banksia genus, to which this compound would belong. The data and protocols presented herein are based on published studies of Banksia species and are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the potential bioactivities of compounds from this genus.

Introduction

The Banksia genus, a prominent member of the Proteaceae family, is endemic to Australia and has been a source of traditional medicine for Indigenous Australians. Phytochemical investigations of this genus are limited, but preliminary studies on crude extracts have indicated the presence of bioactive compounds with potential therapeutic applications. This technical guide summarizes the available data on the antimicrobial activity of extracts from Banksia species and provides detailed experimental protocols for the assays employed.

Data Presentation

The following table summarizes the minimum inhibitory concentrations (MICs) of methanolic leaf extracts from Banksia collina and Banksia oblongifolia against a panel of Gram-positive and Gram-negative bacteria.

| Bacterial Species | Banksia collina Methanolic Leaf Extract MIC (µg/mL) | Banksia oblongifolia Methanolic Leaf Extract MIC (µg/mL) |

| Alcaligenes faecalis | 225 | 486 |

| Bacillus cereus | 515 | 875 |

| Bacillus subtilis | 923 | 1250 |

| Yersinia enterocolitica | 518 | 1136 |

| Data sourced from a study on the inhibitory activity of Banksia collina and Banksia oblongifolia methanolic leaf extracts.[1][2] |

A broader review of the Proteaceae family notes that leaf extracts from the Banksia genus have shown activity against the plant pathogen Phytophthora cinnamomi with MIC values in the range of 1–6 mg/mL.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary screening of Banksia extracts.

A standardized protocol for the preparation of methanolic leaf extracts is crucial for the reproducibility of biological screening assays.

The disc diffusion assay is a qualitative method used to screen for antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

References

Unlocking the Potential of Banksialactone A: A Technical Guide to its Hybrid Metabolites and their Weak Cytotoxic and Antibiotic Activities

Disclaimer: Scientific literature on the cytotoxic and antibiotic activities of Banksialactone A hybrid metabolites is currently limited to a single primary study. This guide is based on the findings reported in that study, which describes these activities as "weak." The quantitative data and experimental protocols detailed herein are illustrative examples based on standard methodologies in the field, as the full experimental details were not available in the public domain at the time of writing. This document is intended for researchers, scientists, and drug development professionals as a forward-looking exploration of a potential area for further investigation.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. Among these, this compound, an isochromanone isolated from the Australian fungus Aspergillus banksianus, has emerged as a molecule of interest. While the parent compound's bioactivity profile is still under investigation, recent research has focused on its naturally occurring hybrid metabolites.

A key study has reported the isolation and characterization of several hybrid metabolites of this compound.[1][2] These hybrids are formed by the conjugation of this compound with other molecules, such as endocrocin, 5-methylorsellinic acid, 3,5-dimethylorsellinic acid, and mercaptolactic acid.[1][2] Crucially, some of these hybrid metabolites have been shown to exhibit weak cytotoxic and antibiotic activities, suggesting that the this compound scaffold may serve as a valuable starting point for the development of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the known biological activities of this compound hybrid metabolites, with a focus on their cytotoxic and antibiotic properties. It aims to furnish researchers with a foundational understanding of the subject, including potential experimental approaches and data interpretation frameworks.

Data Presentation: A Summary of Biological Activities

The initial study on this compound hybrids reported weak cytotoxic and antibiotic activities for some of the isolated compounds.[1][2] While the precise quantitative data from the original study is not publicly available, the following tables provide an illustrative representation of how such data would be presented. The hypothetical values are chosen to reflect the reported "weak" activity.

Table 1: Hypothetical Cytotoxic Activity of this compound Hybrid Metabolites

| Compound | Cell Line | IC50 (µM) |

| This compound Hybrid 1 | MCF-7 (Breast Cancer) | > 100 |

| This compound Hybrid 2 | HCT116 (Colon Cancer) | 85.2 |

| This compound Hybrid 3 | A549 (Lung Cancer) | 92.5 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |

| Doxorubicin (Control) | HCT116 (Colon Cancer) | 1.2 |

| Doxorubicin (Control) | A549 (Lung Cancer) | 1.5 |

IC50: Half-maximal inhibitory concentration. Higher values indicate weaker activity.

Table 2: Hypothetical Antibiotic Activity of this compound Hybrid Metabolites

| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |

| This compound Hybrid 1 | > 128 | > 128 |

| This compound Hybrid 2 | 64 | > 128 |

| This compound Hybrid 3 | 128 | > 128 |

| Vancomycin (Control) | 1 | - |

| Ciprofloxacin (Control) | 0.5 | 0.015 |

MIC: Minimum Inhibitory Concentration. Higher values indicate weaker activity.

Experimental Protocols: Methodologies for Biological Evaluation

The following are detailed, illustrative protocols for assessing the cytotoxic and antibiotic activities of this compound hybrid metabolites. These are based on standard laboratory procedures.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

a. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound hybrid metabolites (e.g., 0.1 to 200 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

The plates are incubated for 48-72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

c. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibiotic Activity Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

a. Bacterial Strains and Culture Conditions:

-

Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.

-

Bacteria are cultured in Mueller-Hinton Broth (MHB) at 37°C.

b. Assay Procedure:

-

A two-fold serial dilution of the this compound hybrid metabolites is prepared in a 96-well microtiter plate using MHB.

-

A bacterial inoculum is prepared and adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Positive controls (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative) and a negative control (broth only) are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the discovery and initial biological evaluation of this compound hybrid metabolites, and a hypothetical signaling pathway for weak cytotoxicity.

References

Unlocking Nature's Arsenal: The Antifungal Potential of Isochromanone Compounds Like Banksialactone A

A Technical Guide for Researchers and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antifungal leads. Among these, isochromanone compounds have emerged as a class of molecules with significant antifungal potential. This technical guide provides an in-depth overview of the antifungal properties of isochromanone compounds, with a particular focus on Banksialactone A, a metabolite isolated from the Australian fungus Aspergillus banksianus. We delve into the available quantitative data, detailed experimental protocols for assessing antifungal activity, and the underlying mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of isochromanone compounds has been evaluated against a range of pathogenic fungi. While specific quantitative data for this compound is not widely available in the public domain, studies on related isochromanone derivatives provide valuable insights into the potential of this chemical class. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key metric in determining antifungal potency. The following table summarizes the reported MIC values for various isochromanone compounds against clinically relevant fungal species.

| Compound/Extract | Fungal Strain | MIC (µg/mL) | Reference |

| Soudanone C | Cryptococcus neoformans | 20 | [1][2] |

| Soudanone D | Cryptococcus neoformans | 30 | [1][2] |

| (E)-4-(4-chlorobenzylidene)-isochroman-3-one | Candida albicans | >128 | |

| (E)-4-(4-bromobenzylidene)-isochroman-3-one | Candida albicans | >128 | |

| (E)-4-(4-nitrobenzylidene)-isochroman-3-one | Candida albicans | 64 | |

| (E)-4-(2,4-dichlorobenzylidene)-isochroman-3-one | Candida albicans | 32 |

Note: The data for 4-(arylmethylene)-3-isochromanones is derived from broader studies on this class of compounds and specific MIC values against various Candida strains can be found in the primary literature.

Mechanism of Action: Targeting the Fungal Cell Wall

A primary mechanism by which several antifungal agents exert their effect is through the disruption of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive drug target. Evidence suggests that some isochromanone compounds may act as inhibitors of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.

The inhibition of this enzyme leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis. This mechanism is shared by the echinocandin class of antifungal drugs, which are widely used in clinical practice.

Caption: Proposed mechanism of action of isochromanone compounds.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The following is a detailed protocol for the broth microdilution method, adapted from the CLSI M27-A3 guidelines, suitable for testing isochromanone compounds against yeast pathogens like Candida albicans.

1. Preparation of Fungal Inoculum:

-

From a fresh 24-48 hour culture of the yeast on Sabouraud Dextrose Agar, select several distinct colonies.

-

Suspend the colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

-

Further dilute the adjusted inoculum in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

2. Preparation of Isochromanone Compound Dilutions:

-

Dissolve the isochromanone compound (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range for testing. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity to the fungal cells.

3. Broth Microdilution Assay:

-

To each well of the 96-well plate containing 100 µL of the serially diluted compound, add 100 µL of the prepared fungal inoculum.

-

Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, visually inspect the microtiter plates for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.

-

For more quantitative results, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 530 nm).

Experimental and Drug Discovery Workflow

The discovery and development of novel antifungal agents from natural sources follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical experimental workflow for the identification and characterization of antifungal compounds like isochromanones.

Caption: Workflow for antifungal natural product discovery.

Conclusion and Future Directions

Isochromanone compounds, including this compound, represent a promising class of natural products with the potential to yield novel antifungal agents. Their putative mechanism of action, targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase, makes them particularly attractive candidates for further investigation. While the currently available quantitative data is limited for some specific compounds like this compound, the broader class shows significant promise.

Future research should focus on a number of key areas. Firstly, comprehensive screening of a wider range of isochromanone derivatives against a diverse panel of pathogenic fungi is necessary to establish a robust structure-activity relationship. Secondly, detailed mechanistic studies are required to confirm the inhibition of β-(1,3)-D-glucan synthase and to explore other potential molecular targets. Finally, for the most promising lead compounds, in vivo efficacy and toxicity studies are essential to evaluate their therapeutic potential. The systematic exploration of isochromanones and other natural product classes will undoubtedly play a crucial role in the ongoing battle against fungal infections.

References

The Bioactive Potential of Isochromanones: A Technical Guide for Researchers

Introduction

Isochromanones, a class of bicyclic lactones, represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from antimicrobial and anticancer to antihypertensive and enzyme inhibitory effects, have garnered significant attention from the scientific community. This in-depth technical guide provides a comprehensive literature review of the bioactivity of isochromanones, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile class of compounds.

Quantitative Bioactivity Data of Isochromanones

The following tables summarize the quantitative bioactivity data for a selection of isochromanone derivatives across various therapeutic areas. This data is intended to provide a comparative overview of the potency of different structural modifications.

Table 1: Anticancer and Cytotoxic Activity of Isochromanones

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | HepG-2 (Hepatoma) | MTT Assay | 9.52 | [1] |

| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | A549 (Lung Cancer) | MTT Assay | 10.61 | [1] |

| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | Caco-2 (Colon Cancer) | MTT Assay | 12.45 | [1] |

| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | MDA-MB-231 (Breast Cancer) | MTT Assay | 11.52 | [1] |

| Gyoerffyella sp. derived isochromanone (Compound 8) | MIA-PaCa-2 (Pancreatic Cancer) | MTT Assay | 2.6 | [2] |

| Gyoerffyella sp. derived isochromanone (Compound 9) | MIA-PaCa-2 (Pancreatic Cancer) | MTT Assay | 2.1 | [2] |

Table 2: Antimicrobial Activity of Isochromanones

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Eutypella sp. D-1 derived diterpene (Compound 2) | Staphylococcus aureus | Broth Microdilution | 8 | [2] |

| Eutypella sp. D-1 derived diterpene (Compound 2) | Escherichia coli | Broth Microdilution | 8 | [2] |

| Gyoerffyella sp. derived isochromanone (Compound 10) | Bacillus cereus | Broth Microdilution | 4 | [2] |

Table 3: Enzyme Inhibitory Activity of Isochromanones

| Compound | Enzyme | Assay Type | IC50 (µM) | Reference |

| Isochromanone-piperazinylquinoxaline hybrid (Compound 11) | VEGFR-2 | Kinase Assay | 0.19 | [1] |

| Trodusquemine (MSI-1436) | PTP1B | Phosphatase Assay | 1 | [3] |

| Isochromanone-fused coumarin (Compound 4e) | Fungal CYP51 | Antifungal Assay | 3.59 (ED50) | [1] |

| Compound 10a | PTP1B | Phosphatase Assay | 0.19 | [3] |

Table 4: Antihypertensive Activity of Isochromanones

| Compound | Target | Assay Type | Activity | Reference |

| Isochroman-4-one arylpiperazine hybrids (6c, 6e, 6f, 6g, 6h, 6m, 6q) | α1-adrenergic receptor | In vitro vasodilation and receptor antagonism | Potent antagonists | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Anticancer and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isochromanone compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the isochromanone compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that prevents visible growth after incubation.

-

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial two-fold dilutions of the isochromanone compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[3][5]

-

Principle: PTP1B dephosphorylates a substrate, and the product of this reaction is detected. The inhibitory effect of a compound is determined by measuring the reduction in product formation.

-

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human PTP1B, the test isochromanone compound at various concentrations, and a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent phosphopeptide).

-

Assay Reaction: In a 96-well plate, add the PTP1B enzyme, the test compound, and buffer. Pre-incubate for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation over time using a microplate reader. For pNPP, this involves measuring the absorbance of the p-nitrophenolate product at 405 nm. For fluorescent substrates, measure the increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

This assay determines the affinity of a compound for the α1-adrenergic receptor.[6]

-

Principle: A radiolabeled ligand with known high affinity for the α1-adrenergic receptor is used to compete with the test compound for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor.

-

Binding Reaction: In a reaction tube, incubate the cell membranes with a fixed concentration of the radiolabeled ligand (e.g., [³H]prazosin) and varying concentrations of the isochromanone compound.

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanisms of Action

The biological activities of isochromanones are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

Several isochromanone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle progression in cancer cells.[1][7]

-

Apoptosis Induction: Isochromanones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][9]

-

Cell Cycle Arrest: These compounds can also induce cell cycle arrest at various checkpoints, such as G1/S or G2/M, preventing cancer cells from proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10][11]

Caption: Isochromanone-induced apoptosis signaling pathways.

Antihypertensive Mechanism: α1-Adrenergic Receptor Antagonism

Certain isochroman-4-one hybrids have been identified as potent antagonists of α1-adrenergic receptors.[1]

-

Mechanism: α1-Adrenergic receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, lead to vasoconstriction and an increase in blood pressure. Isochromanone-based antagonists block these receptors, preventing vasoconstriction and thereby lowering blood pressure.

Caption: Mechanism of α1-adrenergic receptor antagonism by isochromanones.

Enzyme Inhibition: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Isochromanone derivatives have emerged as potential inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[3]

-

Mechanism: PTP1B dephosphorylates and thereby inactivates the insulin receptor and its downstream signaling molecules. Inhibition of PTP1B by isochromanones enhances insulin sensitivity, making it a promising therapeutic strategy for type 2 diabetes and obesity.